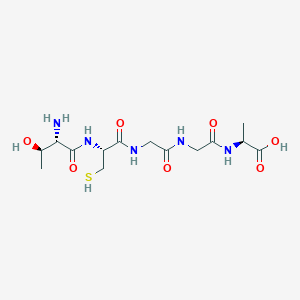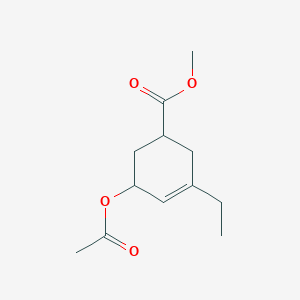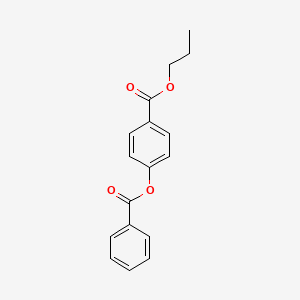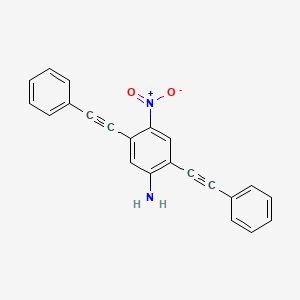
4-Nitro-2,5-bis(phenylethynyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2,5-bis(phenylethynyl)aniline is an organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of nitro and aniline groups, along with phenylethynyl substituents, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,5-bis(phenylethynyl)aniline typically involves a multi-step process. One common method includes the following steps:
Starting Material: 2,5-dibromo-4-nitroaniline.
Catalysts: Palladium(II) chloride (PdCl₂) and triphenylphosphine (PPh₃).
Reagents: Copper(I) iodide (CuI) and phenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere (argon) in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2,5-bis(phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenylethynyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like palladium are used.
Major Products
Reduction: The major product is 4-amino-2,5-bis(phenylethynyl)aniline.
Substitution: Products vary depending on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2,5-bis(phenylethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 4-Nitro-2,5-bis(phenylethynyl)aniline involves its interaction with molecular targets through its nitro and phenylethynyl groups. These interactions can lead to various effects, such as changes in electronic properties and reactivity. The compound’s ability to emit terahertz radiation via optical rectification is a notable feature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitroaniline: Lacks the phenylethynyl groups, resulting in different reactivity and applications.
2,5-Dibromo-4-nitroaniline: Used as a precursor in the synthesis of 4-Nitro-2,5-bis(phenylethynyl)aniline.
Phenylethynyl derivatives: Compounds with similar phenylethynyl groups but different core structures.
Uniqueness
This compound is unique due to its combination of nitro, aniline, and phenylethynyl groups, which confer distinct electronic and optical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
362014-37-7 |
|---|---|
Molekularformel |
C22H14N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
4-nitro-2,5-bis(2-phenylethynyl)aniline |
InChI |
InChI=1S/C22H14N2O2/c23-21-15-20(14-12-18-9-5-2-6-10-18)22(24(25)26)16-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16H,23H2 |
InChI-Schlüssel |
CPKRHIXRPABUEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2[N+](=O)[O-])C#CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)

![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
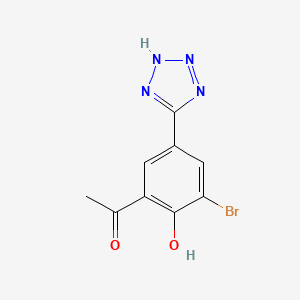


![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)


